molecular formula C18H20N2O5S B2431423 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide CAS No. 946343-54-0

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2431423
CAS RN: 946343-54-0
M. Wt: 376.43
InChI Key: ZXUVSVQHWYVCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide, also known as DTT-001, is a novel small molecule compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including cancer research and drug development.

Scientific Research Applications

Agonistic Activity in Obesity and Diabetes Treatment

Research has identified certain N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties, similar in structure to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide, as potential drugs for treating obesity and type 2 diabetes. These compounds exhibit potent agonistic activity against human β3-adrenergic receptors, with selectivity over β1- and β2-adrenergic receptors. Additionally, they demonstrate significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Antimicrobial Agents

Another study highlights the antimicrobial potential of oxazolidinones, a class to which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-methoxyphenoxy)acetamide belongs. These agents, with unique mechanisms for bacterial protein synthesis inhibition, have shown effectiveness against a variety of clinically important human pathogens (Zurenko et al., 1996).

Anticancer Activity

Research focusing on derivatives of the compound, such as certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, indicates potential in anticancer applications. These derivatives have been tested against various cancer cell lines, showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-8-2-3-9-17(16)25-13-18(21)19-14-6-4-7-15(12-14)20-10-5-11-26(20,22)23/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUVSVQHWYVCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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